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molecular formula C7H3Cl3N2S B8398256 2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine

2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine

Cat. No. B8398256
M. Wt: 253.5 g/mol
InChI Key: SMDKSCIOCNGNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133271

Procedure details

Following the procedure of Example 1, the reaction of 3,4-methylenedioxybenzylamine with 2,4,5-trichloro-6-methyl-thieno-[2,3-d]-pyrimidine gives 2,5-dichloro-6-methyl-4-93,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1OC2C=CC(CN)=CC=2O1.Cl[C:13]1[N:14]=[C:15](Cl)[C:16]2[C:21](Cl)=[C:20](C)[S:19][C:17]=2[N:18]=1>>[N:18]1[C:17]2[S:19][CH:20]=[CH:21][C:16]=2[CH:15]=[N:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(CN)C=CC2O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC(=C2Cl)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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